molecular formula C10H11NO3 B1601088 4-(4-Nitrophenyl)butan-2-one CAS No. 30780-19-9

4-(4-Nitrophenyl)butan-2-one

Cat. No.: B1601088
CAS No.: 30780-19-9
M. Wt: 193.2 g/mol
InChI Key: BQCIKEHCNRRAKU-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)butan-2-one is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-nitrophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCIKEHCNRRAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481726
Record name 4-(4-Nitrophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30780-19-9
Record name 4-(4-Nitrophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of base-promoted HF elimination from 4-fluoro-4-(4-nitrophenyl)butan-2-one?

A: Research using multiple isotope effects, including leaving group (¹⁸F/¹⁹F) KIE, has shown that the base-promoted elimination of hydrogen fluoride from 4-fluoro-4-(4-nitrophenyl)butan-2-one in aqueous solution proceeds via an E1cB mechanism [, ]. This was determined by analyzing the primary and secondary deuterium KIEs in conjunction with the fluorine KIEs for various bases (formate, acetate, and imidazole). The lack of H/D exchange during the reaction further supports this conclusion [, ].

Q2: Can the catalytic activity of enzymes be influenced by 4-(4-nitrophenyl)butan-2-one?

A: While not directly addressed in the provided papers, research suggests that this compound's analog, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, can act as a competitive inhibitor for enzymes modified through molecular imprinting using a transition-state analogue []. This indicates potential for influencing enzymatic activity.

Q3: How is 4-hydroxy-4-(4-nitrophenyl)butan-2-one synthesized in an environmentally friendly way?

A: 4-hydroxy-4-(4-nitrophenyl)butan-2-one can be synthesized using an aldol reaction between p-nitrobenzaldehyde and acetone catalyzed by L-proline in an aqueous micellar media with cetyl trimethyl ammonium bromide (CTAB) as a surfactant []. This method eliminates the need for organic solvents, making it more environmentally friendly [].

Q4: Can ionic liquids be used to improve the catalytic efficiency of L-proline in the synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one?

A: Yes, research demonstrates that both chiral and non-chiral ionic liquids can interact with L-proline through supramolecular interactions []. These interactions can enhance the catalytic activity of L-proline in the aldol reaction between p-nitrobenzaldehyde and acetone, leading to more efficient synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one []. The choice of ionic liquid can also influence the enantioselectivity of the reaction [].

Q5: Are there any known natural sources for compounds structurally similar to this compound?

A: While not directly addressed in the provided research, it is worth noting that a structurally similar compound, exhibiting cytotoxic activity, has been isolated from the terrestrial actinomycete, Streptomyces collinus [, ]. This suggests that natural sources might offer structurally analogous compounds with potential biological activities.

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